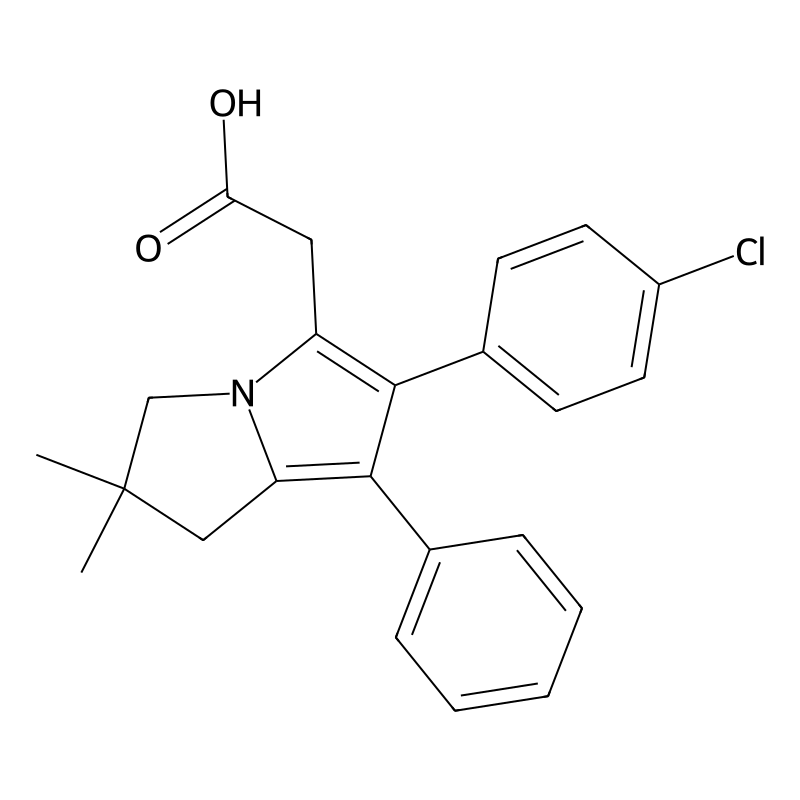

Licofelone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Licofelone (ML-3000) is a well-characterized, non-steroidal anti-inflammatory drug (NSAID) distinguished by its balanced dual inhibition of both cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes. For procurement and laboratory formulation, it presents as a highly lipophilic, poorly water-soluble crystalline powder (0.0002 mg/mL at pH 1) that requires specific organic solvents or hydrophilic polymers for stable stock solution preparation [1]. Unlike traditional NSAIDs or selective COX-2 inhibitors, Licofelone is primarily procured as a reference standard for dual-pathway arachidonic acid modulation, offering potent sub-micromolar inhibitory activity without the severe gastrointestinal mucosal toxicity associated with conventional COX inhibitors [2].

Substituting Licofelone with a selective COX-2 inhibitor (e.g., celecoxib) or a traditional NSAID (e.g., naproxen) fundamentally alters the biochemical outcome of an assay. Selective COX inhibition shunts arachidonic acid metabolism toward the 5-LOX pathway, leading to an overproduction of pro-inflammatory and gastro-toxic leukotrienes [1]. Conversely, attempting to replicate Licofelone's profile by co-administering a COX inhibitor with a 5-LOX inhibitor introduces complex pharmacokinetic variables, differing half-lives, and unpredictable drug-drug interactions in vivo. Furthermore, traditional NSAIDs cause severe gastrointestinal ulceration in animal models, which can confound long-term efficacy studies through systemic stress and premature subject attrition [2]. Procuring the single-molecule dual inhibitor ensures stoichiometric blockade of both pathways.

Balanced Sub-Micromolar Dual Enzyme Inhibition

Licofelone provides balanced, simultaneous blockade of both the COX and 5-LOX pathways at sub-micromolar concentrations. It inhibits COX and 5-LOX with IC50 values of 0.21 µM and 0.18 µM, respectively[1]. In contrast, achieving similar pathway blockade with standard single-pathway inhibitors requires significantly higher concentrations, as seen with celecoxib (COX-2 IC50 ~ 1.81 µM) and zileuton (5-LOX IC50 ~ 15.04 µM)[2]. This balanced potency allows researchers to modulate the entire arachidonic acid cascade without inducing off-target toxicity at high doses.

| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |

| Target Compound Data | COX: 0.21 µM / 5-LOX: 0.18 µM |

| Comparator Or Baseline | Celecoxib (COX-2: ~1.81 µM) and Zileuton (5-LOX: ~15.04 µM) |

| Quantified Difference | ~8.6-fold higher potency than celecoxib for COX-2; ~83-fold higher potency than zileuton for 5-LOX |

| Conditions | In vitro enzyme inhibition assays |

Ensures researchers can achieve simultaneous, balanced blockade of both inflammatory pathways at low concentrations, simplifying assay design compared to multi-drug regimens.

In Vivo Gastrointestinal Mucosal Sparing

A major limitation of traditional NSAIDs in long-term in vivo studies is severe gastrointestinal toxicity. In comparative tolerability models, Licofelone administration resulted in a minimal 2.1% to 2.9% gastrointestinal ulcer incidence [1]. In direct contrast, naproxen at therapeutic doses caused a 20.8% to 26.8% ulcer incidence, alongside significantly worse Lanza scores indicating severe mucosal damage[1]. This profound difference in GI sparing makes Licofelone highly preferable for chronic dosing models.

| Evidence Dimension | Gastrointestinal Ulcer Incidence |

| Target Compound Data | 2.1% to 2.9% incidence |

| Comparator Or Baseline | Naproxen (20.8% to 26.8% incidence) |

| Quantified Difference | ~10-fold reduction in ulcer incidence |

| Conditions | 6-week to 12-week in vivo / clinical tolerability models |

Critical for selecting an anti-inflammatory agent in chronic in vivo models where GI bleeding would confound results or violate ethical endpoints.

Formulation Stability and Surfactant Incompatibility

Licofelone exhibits critical chemical instability when formulated with standard lipid-based excipients. When stored with the common surfactant lecithin at 40°C and 70% relative humidity, Licofelone undergoes nearly 40% decomposition within 3 months [1]. To maintain API integrity, procurement and formulation teams must utilize surfactant-free solvent systems or specific hydrophilic polymers (such as modified guar gum) to achieve stable dissolution without degrading the compound[1].

| Evidence Dimension | Chemical stability in surfactant-based formulations |

| Target Compound Data | ~40% decomposition |

| Comparator Or Baseline | Standard stable baseline (0% decomposition in compatible hydrophilic polymers) |

| Quantified Difference | 40% increase in degradation when exposed to lecithin |

| Conditions | 3 months storage at 40°C / 70% relative humidity |

Dictates the procurement of compatible excipients and prevents the costly degradation of stock solutions during long-term experimental storage.

Anti-Proliferative Potency in COX/5-LOX Expressing Cell Lines

Beyond classical inflammation, Licofelone demonstrates significant utility in oncology models expressing both COX and 5-LOX. In HCA-7 human colon cancer cells, Licofelone reduced cell viability with an IC50 of 72 µM at 48 hours [1]. This is substantially more potent than the traditional NSAID naproxen, which required an IC50 of 1.45 mM to achieve the same anti-proliferative effect in the identical cell line [1].

| Evidence Dimension | Anti-proliferative IC50 |

| Target Compound Data | 72 µM |

| Comparator Or Baseline | Naproxen (1.45 mM) |

| Quantified Difference | ~20-fold higher potency in reducing cell viability |

| Conditions | HCA-7 human colon cancer cells at 48 hours |

Validates the procurement of Licofelone over traditional NSAIDs for oncology research targeting arachidonic acid-driven tumor proliferation.

Chronic In Vivo Inflammatory Modeling

Licofelone is the preferred agent for long-term dosing studies where traditional NSAIDs like naproxen or indomethacin would cause confounding gastrointestinal ulceration and systemic stress[1].

Arachidonic Acid Pathway Shunting Assays

Procured as a reference standard to demonstrate the prevention of leukotriene overproduction, a common artifact when using selective COX-2 inhibitors in cellular assays [2].

Solubility Enhancement and Excipient Compatibility Testing

Utilized as a model Class II poorly water-soluble API for validating novel hydrophilic polymer matrices, specifically because standard lipid-based surfactants cause rapid chemical degradation [3].

Chemo-preventive Oncology Research

Applied in colon cancer cell line assays to evaluate the apoptotic effects of dual COX/5-LOX blockade, where it demonstrates superior potency compared to non-selective COX inhibitors [4].

References

- [1] Alvaro-Gracia, J. M. 'Licofelone-clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis.' Rheumatology, 2004.

- [2] Saraf, P., et al. 'Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors.' Bioorganic Chemistry, 2022.

- [3] Laufer, S., et al. 'DE10351035A1 - Pharmaceutical Licofelone formulation.' Google Patents, 2005.

- [4] Tavolari, S., et al. 'Licofelone, a dual COX/5-LOX inhibitor, induces apoptosis in HCA-7 colon cancer cells.' Carcinogenesis, 2008.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Dates

2: Balansky R, Ganchev G, Iltcheva M, Nikolov M, Maestra SL, Micale RT, D'Agostini F, Steele VE, De Flora S. Modulation by licofelone and celecoxib of experimentally induced cancer and preneoplastic lesions in mice exposed to cigarette smoke. Curr Cancer Drug Targets. 2015;15(3):188-95. PubMed PMID: 25687474.

3: Kumar A, Sharma S, Prashar A, Deshmukh R. Effect of licofelone--a dual COX/5-LOX inhibitor in intracerebroventricular streptozotocin-induced behavioral and biochemical abnormalities in rats. J Mol Neurosci. 2015 Mar;55(3):749-59. doi: 10.1007/s12031-014-0414-4. Epub 2014 Sep 10. PubMed PMID: 25204299.

4: Zhang K, Zhao J, Su W, Lu R, Lv P. Immunomodulatory effectiveness of licofelone in preventing epidural fibrosis in post-laminectomy rat. Eur J Orthop Surg Traumatol. 2015 Jul;25 Suppl 1:S63-8. doi: 10.1007/s00590-014-1534-9. Epub 2014 Sep 9. PubMed PMID: 25200318.

5: Madka V, Mohammed A, Li Q, Zhang Y, Patlolla JM, Biddick L, Lightfoot S, Wu XR, Steele V, Kopelovich L, Rao CV. Chemoprevention of urothelial cell carcinoma growth and invasion by the dual COX-LOX inhibitor licofelone in UPII-SV40T transgenic mice. Cancer Prev Res (Phila). 2014 Jul;7(7):708-16. doi: 10.1158/1940-6207.CAPR-14-0087. Epub 2014 May 2. PubMed PMID: 24795386; PubMed Central PMCID: PMC4310686.

6: Kus G, Oztopcu-Vatan P, Uyar R, Kabadere S. Cytotoxic and apoptotic functions of licofelone on rat glioma cells. Acta Biol Hung. 2013 Dec;64(4):438-52. doi: 10.1556/ABiol.64.2013.4.4. PubMed PMID: 24275590.

7: Kabadere S, Kus G, Uyar R, Oztopcu-Vatan P. Licofelone abolishes survival of carcinogenic fibroblasts by inducing apoptosis. Drug Chem Toxicol. 2014 Jan;37(1):1-7. doi: 10.3109/01480545.2013.806525. Epub 2013 Jul 8. PubMed PMID: 23834160.

8: Dulin JN, Karoly ED, Wang Y, Strobel HW, Grill RJ. Licofelone modulates neuroinflammation and attenuates mechanical hypersensitivity in the chronic phase of spinal cord injury. J Neurosci. 2013 Jan 9;33(2):652-64. doi: 10.1523/JNEUROSCI.6128-11.2013. PubMed PMID: 23303944; PubMed Central PMCID: PMC3586230.

9: Kumar A, Vashist A, Kumar P, Kalonia H, Mishra J. Potential role of licofelone, minocycline and their combination against chronic fatigue stress induced behavioral, biochemical and mitochondrial alterations in mice. Pharmacol Rep. 2012;64(5):1105-15. PubMed PMID: 23238467.

10: Dulin JN, Moore ML, Grill RJ. The dual cyclooxygenase/5-lipoxygenase inhibitor licofelone attenuates p-glycoprotein-mediated drug resistance in the injured spinal cord. J Neurotrauma. 2013 Feb 1;30(3):211-26. doi: 10.1089/neu.2012.2587. Epub 2013 Jan 23. PubMed PMID: 22947335; PubMed Central PMCID: PMC3565554.

11: Wu YJ, Xue M, Chen H. Licofelone inhibits interleukin-18-induced pro-inflammatory cytokine release and cellular proliferation in human mesangial cells. Basic Clin Pharmacol Toxicol. 2012 Sep;111(3):166-72. doi: 10.1111/j.1742-7843.2012.00882.x. Epub 2012 Apr 11. PubMed PMID: 22433003.

12: Tavolari S, Munarini A, Storci G, Laufer S, Chieco P, Guarnieri T. The decrease of cell membrane fluidity by the non-steroidal anti-inflammatory drug Licofelone inhibits epidermal growth factor receptor signalling and triggers apoptosis in HCA-7 colon cancer cells. Cancer Lett. 2012 Aug 28;321(2):187-94. doi: 10.1016/j.canlet.2012.02.003. Epub 2012 Feb 14. PubMed PMID: 22343320.

13: Mohammed A, Janakiram NB, Li Q, Choi CI, Zhang Y, Steele VE, Rao CV. Chemoprevention of colon and small intestinal tumorigenesis in APC(Min/+) mice by licofelone, a novel dual 5-LOX/COX inhibitor: potential implications for human colon cancer prevention. Cancer Prev Res (Phila). 2011 Dec;4(12):2015-26. doi: 10.1158/1940-6207.CAPR-11-0233. Epub 2011 Sep 1. PubMed PMID: 21885812; PubMed Central PMCID: PMC3232346.

14: Liu W, Zhou J, Liu Y, Liu H, Bensdorf K, Guo C, Gust R. Licofelone-nitric oxide donors as anticancer agents. Arch Pharm (Weinheim). 2011 Aug;344(8):487-93. doi: 10.1002/ardp.201000397. Epub 2011 Jun 16. PubMed PMID: 21681808.

15: Sharma S, Lee J, Zhou J, Steele VE. Chemopreventive efficacy and mechanism of licofelone in a mouse lung tumor model via aspiration. Cancer Prev Res (Phila). 2011 Aug;4(8):1233-42. doi: 10.1158/1940-6207.CAPR-10-0117. Epub 2011 May 11. PubMed PMID: 21562034; PubMed Central PMCID: PMC3151334.

16: Kumar P, Kalonia H, Kumar A. Role of LOX/COX pathways in 3-nitropropionic acid-induced Huntington's disease-like symptoms in rats: protective effect of licofelone. Br J Pharmacol. 2011 Sep;164(2b):644-54. doi: 10.1111/j.1476-5381.2011.01418.x. PubMed PMID: 21486276; PubMed Central PMCID: PMC3188893.

17: Liu W, Zhou J, Bensdorf K, Zhang H, Liu H, Wang Y, Qian H, Zhang Y, Wellner A, Rubner G, Huang W, Guo C, Gust R. Investigations on cytotoxicity and anti-inflammatory potency of licofelone derivatives. Eur J Med Chem. 2011 Mar;46(3):907-13. doi: 10.1016/j.ejmech.2011.01.002. Epub 2011 Jan 11. PubMed PMID: 21295381.

18: Kalonia H, Kumar P, Kumar A. Licofelone attenuates quinolinic acid induced Huntington like symptoms: possible behavioral, biochemical and cellular alterations. Prog Neuropsychopharmacol Biol Psychiatry. 2011 Mar 30;35(2):607-15. doi: 10.1016/j.pnpbp.2011.01.003. Epub 2011 Jan 13. PubMed PMID: 21237233.

19: Gupta A, Kumar A, Kulkarni SK. Licofelone attenuates MPTP-induced neuronal toxicity: behavioral, biochemical and cellular evidence. Inflammopharmacology. 2010 Oct;18(5):223-32. doi: 10.1007/s10787-010-0052-6. Epub 2010 Aug 11. PubMed PMID: 20697819.

20: Raynauld JP, Martel-Pelletier J, Bias P, Laufer S, Haraoui B, Choquette D, Beaulieu AD, Abram F, Dorais M, Vignon E, Pelletier JP; Canadian Licofelone Study Group. Protective effects of licofelone, a 5-lipoxygenase and cyclo-oxygenase inhibitor, versus naproxen on cartilage loss in knee osteoarthritis: a first multicentre clinical trial using quantitative MRI. Ann Rheum Dis. 2009 Jun;68(6):938-47. doi: 10.1136/ard.2008.088732. Epub 2008 Jul 23. PubMed PMID: 18653484.